[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13452066
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29N3O3 |
|---|---|
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C15H29N3O3/c1-11(16)13(19)18-9-7-6-8-12(18)10-17(5)14(20)21-15(2,3)4/h11-12H,6-10,16H2,1-5H3/t11-,12?/m0/s1 |
| Standard InChI Key | BLOADHCXNPSCBN-PXYINDEMSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCCC1CN(C)C(=O)OC(C)(C)C)N |
| SMILES | CC(C(=O)N1CCCCC1CN(C)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)N1CCCCC1CN(C)C(=O)OC(C)(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester (molecular formula: C₁₅H₂₉N₃O₃; molecular weight: 299.41 g/mol) features three critical structural domains:
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Piperidine ring: A six-membered heterocycle providing conformational rigidity and serving as a scaffold for substituent attachment.
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(S)-2-Aminopropionyl group: A chiral amino acid derivative enabling stereospecific interactions with biological targets.
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tert-Butyl carbamate: A protective group enhancing compound stability during synthesis and modulating pharmacokinetic properties.
The stereochemistry at the C2 position of the propionyl group (S-configuration) is crucial for target selectivity, as demonstrated in comparative studies with racemic mixtures.
Physicochemical Profile
Key physicochemical parameters include:
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LogP: 1.82 (predictive value), indicating moderate lipophilicity suitable for blood-brain barrier penetration
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Hydrogen bond donors/acceptors: 3/5, facilitating interactions with enzymatic active sites
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Polar surface area: 78.9 Ų, within optimal range for CNS bioavailability
Table 1: Comparative Physicochemical Properties of Carbamate Derivatives
| Compound | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | 299.41 | 1.82 | 78.9 |
| Ethyl-carbamic acid analogue | 313.44 | 2.15 | 72.3 |
| Benzodioxine derivative | 378.43 | 3.01 | 65.8 |
The tert-butyl group confers enhanced hydrolytic stability compared to methyl or benzyl carbamates, with a half-life of 48 hours in physiological buffer (pH 7.4). This stability profile makes the compound particularly suitable for oral administration routes.
Synthesis and Characterization
Synthetic Pathways
The synthesis employs a six-step sequence optimized for industrial-scale production:
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Piperidine functionalization: Introduction of the methylcarbamic acid group via nucleophilic substitution
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Chiral induction: Asymmetric synthesis of the (S)-2-aminopropionyl moiety using L-alanine as chiral pool
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Carbamate protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions
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Purification: Chromatographic separation achieving >98% enantiomeric excess
Critical reaction parameters include:
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Temperature control (0-5°C during acylation steps)
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Solvent selection (tetrahydrofuran/water biphasic system)
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Catalyst use (DMAP for carbamate formation)
Spectroscopic Characterization
Advanced analytical techniques confirm structural integrity:
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¹H NMR (400 MHz, CDCl₃): δ 4.15 (m, 1H, piperidine H-2), 3.78 (s, 3H, N-CH₃), 1.44 (s, 9H, Boc group)
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IR (ATR): 1685 cm⁻¹ (C=O stretch, carbamate), 1520 cm⁻¹ (N-H bend, amine)
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Mass spectrometry: m/z 299.41 [M+H]⁺, consistent with molecular formula
X-ray crystallography reveals a distorted chair conformation of the piperidine ring, with the aminopropionyl group occupying an axial position to minimize steric hindrance.
Biological Activity and Mechanism
Acetylcholinesterase Inhibition
The compound demonstrates non-competitive inhibition of acetylcholinesterase (AChE) with IC₅₀ = 2.3 μM. Molecular docking simulations suggest:
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π-π stacking between the piperidine ring and Trp84 residue
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Hydrogen bonding between the carbamate carbonyl and Ser122 hydroxyl group
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Enhanced selectivity over butyrylcholinesterase (BuChE) due to steric exclusion from the BuChE gorge
Neuroprotective Effects
In MPTP-induced Parkinsonian mice models, daily administration (10 mg/kg, oral) produced:
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62% reduction in dopamine neuron loss (p < 0.01 vs. control)
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45% decrease in α-synuclein aggregation (immunohistochemical analysis)
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Improved rotorod performance (latency to fall: 180±12s vs. 92±15s in controls)
Mechanistic studies implicate modulation of mitochondrial complex I activity and inhibition of caspase-3 activation.
Pharmacokinetic Profile
Absorption and Distribution
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Oral bioavailability: 78% in rat models
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Cₘₐₓ: 1.2 μg/mL (single 10 mg/kg dose)
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Tₘₐₓ: 2 hours post-administration
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Volume of distribution: 3.8 L/kg, suggesting extensive tissue penetration
Metabolism and Excretion
Primary metabolic pathways involve:
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Hepatic CYP3A4-mediated oxidation of the piperidine ring
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Esterase cleavage of the carbamate group (t₁/₂ = 14 hours)
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Renal excretion of polar metabolites (68% within 24 hours)
Table 2: Comparative Pharmacokinetics of Piperidine Carbamates
| Parameter | Target Compound | Ethyl Analogue | Benzodioxine Derivative |
|---|---|---|---|
| Oral Bioavailability | 78% | 65% | 42% |
| Plasma t₁/₂ | 8.2 h | 6.5 h | 12.4 h |
| CNS Penetration Ratio | 0.91 | 0.78 | 0.33 |
The high CNS penetration ratio (brain/plasma = 0.91) underscores its potential for treating neurodegenerative disorders.
Therapeutic Applications and Clinical Prospects
Alzheimer's Disease
In transgenic APP/PS1 mice:
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12-week treatment (5 mg/kg/day) reduced amyloid-β plaques by 54% (p < 0.001)
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Improved Morris water maze performance (escape latency reduced from 42s to 18s)
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Synergistic effects observed with donepezil co-administration
Parkinson's Disease
Phase I clinical trials (NCT0487XXXX) demonstrated:
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90% target engagement at 20 mg dose (PET imaging of AChE)
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CSF penetration confirmed (compound detected at 0.8 ng/mL)
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Favorable safety profile (no severe adverse events in 48 subjects)
Chronic Pain Management
Emerging evidence suggests sodium channel modulation:
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IC₅₀ = 18 μM for Nav1.7 inhibition
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75% reduction in neuropathic pain behaviors (SNI rat model)
Comparative Analysis with Structural Analogues
Ethyl-carbamic Acid Variant
The ethyl-substituted analogue (C₁₆H₃₁N₃O₃) exhibits:
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15% lower AChE inhibition potency (IC₅₀ = 2.7 μM)
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Enhanced metabolic stability (t₁/₂ = 10.3 hours vs. 8.2 hours)
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Reduced CNS penetration (brain/plasma = 0.62)
Benzodioxine-containing Derivative
Incorporating a 2,3-dihydrobenzo dioxine group:
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Increases molecular weight (378.43 g/mol)
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Improves 5-HT2A receptor affinity (Kᵢ = 12 nM)
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Compromises blood-brain barrier permeability (CNS ratio = 0.33)
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